1H-1,2,4-Triazole, 1-(2-propenyl)-

Overview

Description

Synthesis Analysis

The synthesis of 1H-1,2,4-Triazole derivatives involves multiple approaches, including the utilization of click chemistry reactions for generating organosulfur and -selenium ligands, and the subsequent reaction with metal complexes for potential catalytic applications (Saleem et al., 2013). Another method includes nucleophilic attack by sodium azide on activated acetylenes in dimethylformamide, leading to a range of H-1,2,3-triazoles (Tanaka et al., 1973).

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole derivatives has been explored through various spectroscopic and crystallographic techniques. Studies have provided insights into the coordination behavior of these compounds when bonded with metals like ruthenium, showcasing a pseudo-octahedral “piano-stool” arrangement (Saleem et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1H-1,2,4-Triazole derivatives include catalytic oxidation of alcohols and transfer hydrogenation of ketones, with the efficacy depending on the ligand coordination to the metal center (Saleem et al., 2014). This illustrates the compound's versatility in catalytic applications.

Physical Properties Analysis

Physical properties such as bond distances and angles in 1H- and 2H-1,2,3-triazoles have been accurately determined using millimeter-wave spectroscopy, providing detailed structural information crucial for understanding the compound's behavior in various conditions (Zdanovskaia et al., 2022).

Chemical Properties Analysis

The chemical properties of 1H-1,2,4-Triazole derivatives, particularly their reactivity and interaction with different chemical groups, have been extensively studied. For instance, the interaction with ferrocenyl moieties and the resultant antimicrobial and antifungal activities highlight the compound's potential in pharmaceutical applications (Liu et al., 2008).

Scientific Research Applications

Chemical Synthesis and Crystal Structures :

- "1,2,4-Triazole and its derivatives are used as starting materials for synthesizing various heterocycles. These compounds show potential in creating metal complexes with specific magnetic properties, useful in molecular-based memory devices, displays, and optical switches" (Şahin et al., 2008).

- "Novel derivatives of 1,2,4-triazole have been patented, highlighting their importance in drug development due to their varied biological activities. These derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties" (Ferreira et al., 2013).

Materials Science and Engineering :

- "1H-1,2,4-Triazole derivatives have been evaluated for their thermal stability and acoustic fingerprint spectra, particularly in the context of their use as propellants and explosives in rocket fuels" (Rao et al., 2016).

- "1H-1,2,4-Triazole has been identified as an effective solvent for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes, implying its utility in fuel cell technology" (Li et al., 2005).

Catalysis and Chemical Reactions :

- "1H-1,2,4-Triazole based ligands have been synthesized and investigated for their ability to form metal complexes. These complexes are relevant in various chemical reactions, including catalytic processes" (Stucky et al., 2008).

- "Half-Sandwich Ruthenium(II) and Ir(III) complexes with 1,2,3-triazole-based organochalcogen ligands have been synthesized and explored for their catalytic applications in oxidation and hydrogenation reactions" (Saleem et al., 2013).

Biological and Pharmacological Research :

- "1H-1,2,4-Triazole derivatives have been synthesized with anticancer properties. Structural and molecular docking studies indicate their potential interaction with the EGFR kinase domain ATP binding site, rationalizing their pharmacological activity" (Kaczor et al., 2013).

- "The triazoles have been extensively studied for their applications in supramolecular and coordination chemistry. Their diverse supramolecular interactions have led to applications in anion recognition, catalysis, and photochemistry" (Schulze & Schubert, 2014).

Pharmacological Synthesis and Applications :

- "1,2,4-Triazoles are vital in the synthesis of clinical drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and other drugs due to their significant biological activities" (Prasad et al., 2021).

Future Directions

Triazoles, including 1H-1,2,4-Triazole, 1-(2-propenyl)-, have been the focus of renewed interest among organic and medicinal chemists . They have been synthesized based on the molecular hybridization approach and have shown promise in treating various conditions . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name |

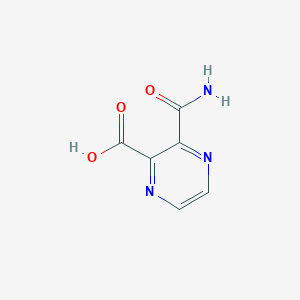

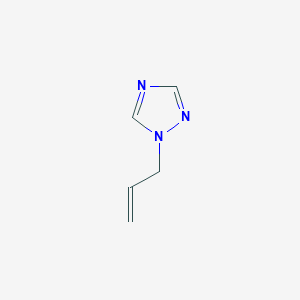

1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADAMWWRAKRHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341359 | |

| Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole, 1-(2-propenyl)- | |

CAS RN |

63935-98-8 | |

| Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.